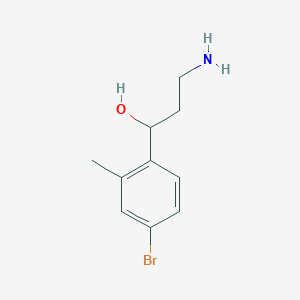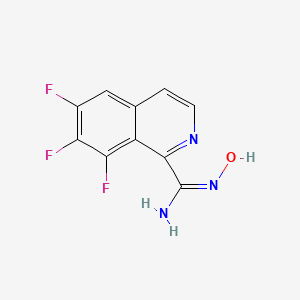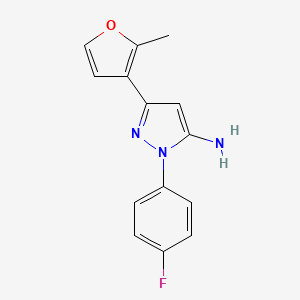
1-(4-fluorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methylfuran group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, such as 4-fluorobenzaldehyde, which can be reacted with the pyrazole intermediate.
Attachment of the methylfuran group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-fluorophenyl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine
- 1-(4-bromophenyl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine
- 1-(4-methylphenyl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine
Uniqueness
1-(4-fluorophenyl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of the fluorophenyl group with the methylfuran and pyrazole moieties provides a distinct structural framework that can be exploited for various applications.
Properties
Molecular Formula |
C14H12FN3O |
|---|---|
Molecular Weight |
257.26 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-(2-methylfuran-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C14H12FN3O/c1-9-12(6-7-19-9)13-8-14(16)18(17-13)11-4-2-10(15)3-5-11/h2-8H,16H2,1H3 |
InChI Key |
IPOJIAOVQPVPNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C2=NN(C(=C2)N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


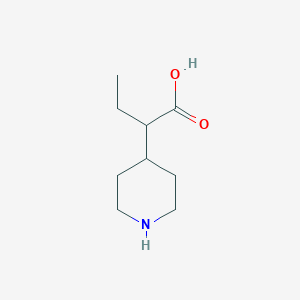
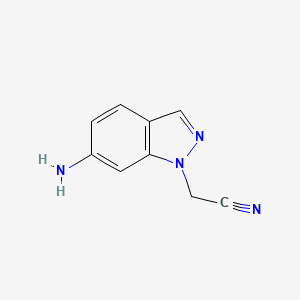
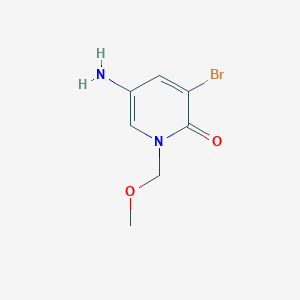
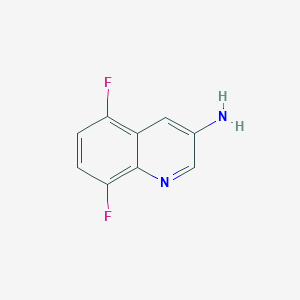
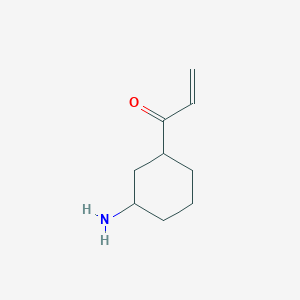
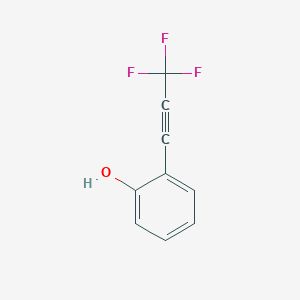
![[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B13182708.png)

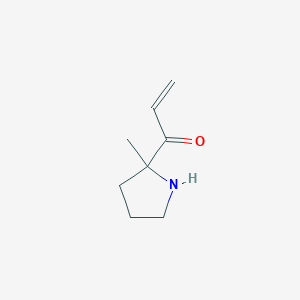
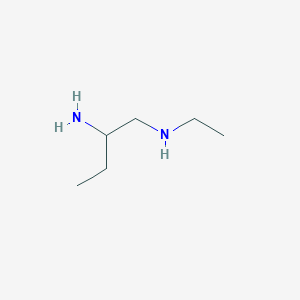
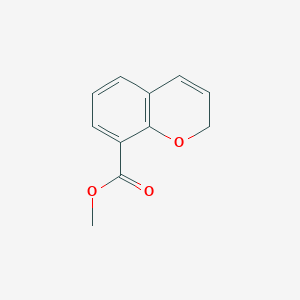
![2-Chloro-1-({[(propan-2-yloxy)carbonyl]amino}amino)ethan-1-one](/img/structure/B13182745.png)
